molecular formula C10H14N2OS B13985792 (5-Aminothiophen-2-YL)(piperidin-1-YL)methanone

(5-Aminothiophen-2-YL)(piperidin-1-YL)methanone

Cat. No.: B13985792
M. Wt: 210.30 g/mol
InChI Key: MOKHDKLQRKCILX-UHFFFAOYSA-N
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Description

(5-Aminothiophen-2-YL)(piperidin-1-YL)methanone is a heterocyclic compound that features both a thiophene ring and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the thiophene and piperidine moieties in its structure allows for a diverse range of chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Aminothiophen-2-YL)(piperidin-1-YL)methanone typically involves the reaction of 5-aminothiophene-2-carboxylic acid with piperidine under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of piperidine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of alternative coupling reagents that are more environmentally friendly and less expensive than DCC may be explored.

Chemical Reactions Analysis

Types of Reactions

(5-Aminothiophen-2-YL)(piperidin-1-YL)methanone can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form the corresponding alcohol.

    Substitution: The amino group on the thiophene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Aminothiophen-2-YL)(piperidin-1-YL)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may be explored for its potential therapeutic effects, particularly in the treatment of diseases where thiophene and piperidine derivatives have shown efficacy.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5-Aminothiophen-2-YL)(piperidin-1-YL)methanone is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiophene ring may interact with enzymes or receptors, while the piperidine moiety could enhance the compound’s binding affinity and selectivity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds such as 5-aminothiophene-2-carboxylic acid and its derivatives.

    Piperidine derivatives: Compounds like piperidine-1-carboxylic acid and its derivatives.

Uniqueness

(5-Aminothiophen-2-YL)(piperidin-1-YL)methanone is unique due to the combination of the thiophene and piperidine rings in its structure. This dual functionality allows for a broader range of chemical reactivity and potential biological activity compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

(5-aminothiophen-2-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C10H14N2OS/c11-9-5-4-8(14-9)10(13)12-6-2-1-3-7-12/h4-5H,1-3,6-7,11H2

InChI Key

MOKHDKLQRKCILX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(S2)N

Origin of Product

United States

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